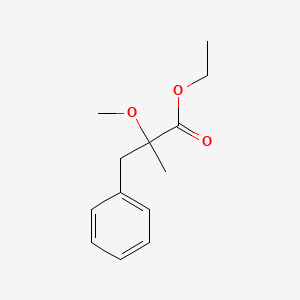
Ethyl 2-Methoxy-2-methyl-3-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-Methoxy-2-methyl-3-phenylpropanoate is an organic compound with the molecular formula C12H16O3. It is an ester, characterized by its pleasant aroma, and is often used in the synthesis of various chemical products. This compound is of interest in both academic research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-Methoxy-2-methyl-3-phenylpropanoate can be synthesized through several methods. One common approach involves the esterification of 2-methoxy-2-methyl-3-phenylpropanoic acid with ethanol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to drive the esterification to completion.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include the use of advanced catalysts and purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-Methoxy-2-methyl-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2-Methoxy-2-methyl-3-phenylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research explores its potential therapeutic applications and pharmacological properties.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-Methoxy-2-methyl-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding alcohol and acid, which may then participate in further biochemical reactions. The exact molecular targets and pathways depend on the specific context of its use, such as in biological systems or industrial processes.
Comparison with Similar Compounds
Ethyl 2-Methoxy-2-methyl-3-phenylpropanoate can be compared with other esters and related compounds:
Ethyl 3-phenylpropanoate: Similar in structure but lacks the methoxy and methyl groups.
Mthis compound: Similar but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-methyl-3-phenylpropanoate: Lacks the methoxy group, making it less complex.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical properties and applications.
Biological Activity
Ethyl 2-methoxy-2-methyl-3-phenylpropanoate is an organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological activity, and relevant case studies related to this compound.
Chemical Structure and Synthesis
This compound is characterized by its ester functional group and a complex aromatic structure. The synthesis of this compound typically involves the reaction of methoxy-substituted carbonyl compounds with appropriate reagents under controlled conditions. Various methods have been reported, including the use of catalytic systems to enhance yield and selectivity .
Antiproliferative Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro assays have shown that this compound can inhibit cell growth, making it a candidate for further investigation in cancer therapeutics.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | IC50 (μM) |
|---|---|
| This compound | 11.6 |
| Standard Drug (Doxorubicin) | 2.29 |
| Standard Drug (5-Fluorouracil) | ND |
The IC50 value indicates the concentration required to inhibit cell growth by 50%. The results suggest that this compound has comparable activity to established chemotherapeutic agents .
The mechanism through which this compound exerts its antiproliferative effects may involve the induction of apoptosis in cancer cells. Studies suggest that the compound may influence various signaling pathways associated with cell survival and proliferation .
Case Studies
Case Study 1: HeLa Cell Line
In a study examining the effects of this compound on HeLa cells, researchers observed a dose-dependent decrease in cell viability. The compound was shown to induce apoptosis, as evidenced by increased levels of caspase activity and DNA fragmentation .
Case Study 2: Comparative Analysis with Other Compounds
A comparative analysis involving several derivatives of phenylpropanoate revealed that this compound exhibited superior antiproliferative activity compared to its analogs. This highlights the importance of structural features in determining biological efficacy .
Properties
CAS No. |
343986-59-4 |
|---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
ethyl 2-methoxy-2-methyl-3-phenylpropanoate |
InChI |
InChI=1S/C13H18O3/c1-4-16-12(14)13(2,15-3)10-11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3 |
InChI Key |
HAXDTIKQPFXMOS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(CC1=CC=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















